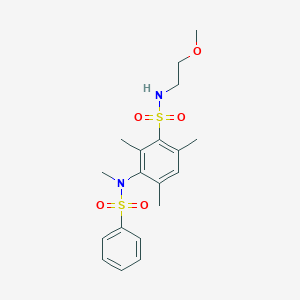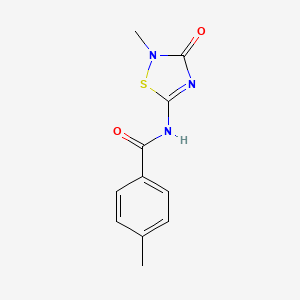![molecular formula C12H8BrClN4 B2390304 1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1156999-13-1](/img/structure/B2390304.png)
1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that belongs to the pyrazolopyrimidine family. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Biological Activity
1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a compound that has been utilized in the synthesis of various derivatives with notable biological activities. These derivatives exhibit a range of properties, including anti-inflammatory, anti-ulcer, antipsoriatic, and potential antitumor effects.
Anti-inflammatory and Anti-ulcer Activities :
- Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema test in rats. Some compounds demonstrated significant anti-inflammatory activity and minimal ulcerogenic effects, highlighting their potential as anti-inflammatory agents with reduced side effects (El-Tombary, 2013).
Antipsoriatic Activity :
- In the context of psoriasis treatment, a derivative of pyrazolo[3,4-d]pyrimidine was identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a molecule considered a potential target for psoriasis therapy. This compound showed significant antipsoriatic effects in a psoriatic animal model, indicating its potential as a drug candidate for psoriasis treatment (Li et al., 2016).
Potential Antitumor Activity :
- Pyrazolo[3,4-d]pyrimidine derivatives have also been explored for their antitumor activities. For instance, one study highlighted the potential of a pyrazolo[3,4-d]pyrimidine derivative as an orally available inhibitor of heat shock protein 90 (HSP90), an essential molecular chaperone involved in the stability and function of various protein clients implicated in tumor growth and survival. The compound demonstrated a consistent relationship between biomarker response and tumor growth inhibition in a human tumor xenograft mouse model, offering insights into its potential antitumor efficacy (Yamazaki et al., 2011).
Role in Memory Formation and Recall :
- Interestingly, a specific derivative of pyrazolo[3,4-D]pyrimidine, used as an inhibitor of the Src family of tyrosine kinases, was found to have a direct involvement in memory formation and recall. This derivative, when infused into the CA1 region of the dorsal hippocampus, blocked both short-term and long-term memory formation, as well as memory recall, indicating its potential role in neurological studies and treatments (Bevilaqua et al., 2003).
Anticonvulsant Activity :
- Pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for anticonvulsant activity. Although less active than some other compounds, these derivatives highlight the structural and electrostatic potential of pyrazolo[3,4-d]pyrimidine scaffold in developing anticonvulsant agents (Kelley et al., 1995).
Mechanism of Action
Target of Action
The primary target of 1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is adenosine kinase (AK) . AK is the primary metabolic enzyme for adenosine (ADO), a neuromodulator that reduces cellular excitability at sites of tissue injury and inflammation .
Mode of Action
The compound inhibits AK, which selectively increases ADO concentrations at sites of tissue trauma . This enhances the analgesic and anti-inflammatory actions of ADO .
Biochemical Pathways
The inhibition of AK affects the adenosine signaling pathway . Increased ADO concentrations can lead to the activation of adenosine receptors, which are involved in a variety of physiological processes, including inflammation and pain perception .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and stability .
Result of Action
The inhibition of AK by 1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine leads to increased ADO concentrations. This can result in reduced cellular excitability, leading to analgesic and anti-inflammatory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine. For instance, the compound’s action can be affected by the presence of other substances that interact with AK or adenosine receptors . Additionally, factors such as pH and temperature can influence the stability of the compound .
properties
IUPAC Name |
1-(3-bromophenyl)-4-chloro-6-methylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN4/c1-7-16-11(14)10-6-15-18(12(10)17-7)9-4-2-3-8(13)5-9/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOAZOBBWXPAOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC(=CC=C3)Br)C(=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
CAS RN |
1156999-13-1 |
Source


|
| Record name | 1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2390221.png)
![1,7-Dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2390224.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2390229.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390231.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide](/img/structure/B2390233.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N,N-diethyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2390234.png)


![2-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2390238.png)

![5-Bromo-2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2390243.png)
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2390244.png)